2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
CAS No.: 1097629-03-2
Cat. No.: VC3079063
Molecular Formula: C19H17F3O4
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1097629-03-2 |
---|---|
Molecular Formula | C19H17F3O4 |
Molecular Weight | 366.3 g/mol |
IUPAC Name | dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate |
Standard InChI | InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Standard InChI Key | MOTLQCMTZZZZCD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structure and Basic Properties
Chemical Structure and Nomenclature
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a substituted malonic acid derivative featuring a trifluoroethyl group at the alpha carbon position of the malonic acid backbone, with both carboxylic acid groups esterified with benzyl moieties. The compound represents a hybrid structure combining elements of fluorinated compounds and dibenzyl malonate. The presence of the trifluoroethyl group significantly influences the electronic properties of the molecule, while the dibenzyl ester groups provide both stability and reactivity options.
Physical Properties
The physical properties of 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester can be understood by examining related compounds. Based on structural similarities with dibenzyl malonate, which has a molecular weight of 284.31 g/mol, the addition of a trifluoroethyl group would increase its molecular weight accordingly . The compound likely appears as a crystalline solid at room temperature, with solubility characteristics similar to other malonic esters - generally soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate, but poorly soluble in water.
Spectroscopic Characteristics
The spectroscopic profile of this compound would show distinctive features:
Spectroscopic Method | Expected Characteristics |
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IR Spectroscopy | Strong C=O stretching bands (1730-1750 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹) |
¹H NMR | Signals for aromatic protons (7.2-7.4 ppm), benzyl CH₂ (4.9-5.2 ppm), malonic CH (3.4-3.7 ppm), trifluoroethyl CH₂ (2.1-2.4 ppm) |
¹³C NMR | Carbonyl carbons (165-170 ppm), aromatic carbons (125-140 ppm), CF₃ (120-125 ppm, quartet), benzyl CH₂ (66-68 ppm) |
¹⁹F NMR | CF₃ signal (-60 to -70 ppm) |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester would likely follow pathways similar to other substituted malonic esters. The most probable route would involve alkylation of dibenzyl malonate with an appropriate trifluoroethyl halide using the malonic ester synthesis approach .
Detailed Synthetic Procedure
A typical synthesis would involve:
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Preparation of the dibenzyl malonate from malonic acid and benzyl alcohol
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Deprotonation of dibenzyl malonate using a strong base (e.g., sodium ethoxide or sodium hydride)
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Alkylation with 2,2,2-trifluoroethyl halide (typically the iodide or bromide)
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Purification by column chromatography
The reaction mechanism follows the classical malonic ester synthesis pathway, where the alpha carbon of dibenzyl malonate is deprotonated to form a stabilized carbanion, which then acts as a nucleophile to attack the electrophilic carbon of the trifluoroethyl halide . The carbons alpha to carbonyl groups can be readily deprotonated by a strong base, and the resulting carbanion can undergo nucleophilic substitution with the alkyl halide to give the desired alkylated product .
Chemical Reactivity
Hydrolysis and Decarboxylation
Like other malonic esters, 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester can undergo hydrolysis of the ester groups under basic or acidic conditions. Upon heating, the resulting diacid would undergo decarboxylation to yield 3,3,3-trifluoropropanoic acid derivatives. This property is characteristic of malonic acid derivatives and forms the basis of their synthetic utility .
Reduction Reactions
The ester groups can be reduced to alcohols using appropriate reducing agents such as lithium aluminum hydride, yielding the corresponding diol. The trifluoroethyl group would remain intact during such transformations due to the stability of the C-F bonds.
Further Functionalization
The molecule serves as a versatile intermediate for further transformations:
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The alpha position (between the two carbonyl groups) can potentially undergo further alkylation
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The benzyl ester groups can be selectively cleaved by hydrogenolysis
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The molecule can participate in condensation reactions typical of active methylene compounds
Applications in Organic Synthesis
As a Building Block for Fluorinated Compounds
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester would serve as an important building block for the synthesis of more complex fluorinated compounds. Fluorinated compounds have significant applications in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding selectivity.
Medicinal Chemistry Applications
The trifluoroethyl group imparts unique properties to organic molecules that make them valuable in drug discovery:
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Increased metabolic stability against oxidative degradation
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Enhanced lipophilicity for improved membrane permeability
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Altered hydrogen bonding properties affecting target binding
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Improved bioavailability compared to non-fluorinated analogues
These properties have made fluorinated compounds increasingly important in the development of pharmaceuticals.
Synthetic Intermediates for Specialized Materials
The compound could potentially serve as an intermediate in the synthesis of specialized materials such as:
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Fluorinated polymers with enhanced thermal and chemical stability
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Novel surfactants with both hydrophobic (fluorinated) and hydrophilic regions
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Materials with unique electronic properties for specific applications
Comparison with Related Compounds
Comparison with Dibenzyl Malonate
Dibenzyl malonate, with molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol, is structurally similar but lacks the trifluoroethyl substituent . The addition of this group to 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester significantly alters its electronic properties, reactivity, and potential applications.
Property | Dibenzyl Malonate | 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester |
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Alpha-hydrogen acidity | Moderate | Higher (due to electron-withdrawing CF₃) |
Hydrophobicity | Moderate | Higher |
Metabolic stability | Standard | Enhanced |
Reactivity in malonic ester synthesis | Standard reference | More selective at alpha position |
Comparison with Fluorinated Malonates
Propanedioic acid, bis(2,2,2-trifluoroethyl) ester (molecular formula C₇H₆F₆O₄) represents another fluorinated malonate derivative, but with the fluorine atoms located in the ester portion rather than as a substituent on the malonic acid backbone. This structural difference results in distinctly different chemical properties and applications:
Property | Bis(2,2,2-trifluoroethyl) malonate | 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester |
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Hydrolysis susceptibility | Higher (fluorinated ester groups) | Lower (benzyl esters are more stable) |
Utility as leaving group | Higher | Lower |
Utility in medicinal chemistry | Different application profile | More suitable for building block approach |
Stability in physiological conditions | Lower | Higher |
Comparison with Chlorinated Malonates
Malonic acid bis(2,4,6-trichlorophenyl) ester represents a chlorinated analogue with different electronic and steric properties compared to 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester . The chlorinated compound has applications as an inhibitor of human leukocyte elastase (HLE) and has been investigated for treating chronic obstructive pulmonary diseases and inflammatory conditions .
Current Research and Future Directions
Recent Developments in Fluorinated Malonic Esters
Research on fluorinated malonic esters continues to expand, particularly in the context of medicinal chemistry and materials science. The incorporation of fluorine atoms strategically within molecular structures remains a powerful approach for modulating physicochemical and biological properties of organic compounds.
Challenges and Opportunities
The main challenges in working with this compound likely include:
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Controlling selectivity during synthesis to avoid over-alkylation
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Developing mild and selective methods for further functionalization
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Establishing structure-activity relationships for derivatives in biological systems
These challenges also represent opportunities for innovative research and development of new synthetic methodologies and applications.
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